

# physicochemical properties of 2-Amino-1,3,4-thiadiazole

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## Compound of Interest

Compound Name: 2-Amino-1,3,4-thiadiazole

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An In-depth Technical Guide to the Physicochemical Properties of **2-Amino-1,3,4-thiadiazole**

## Authored by: A Senior Application Scientist Abstract

**2-Amino-1,3,4-thiadiazole** is a cornerstone heterocyclic scaffold in modern medicinal chemistry. Its unique electronic properties, structural features, and versatile reactivity make it a privileged structure in the design of novel therapeutic agents.<sup>[1][2]</sup> This guide provides a comprehensive analysis of the core physicochemical properties of **2-amino-1,3,4-thiadiazole**, offering researchers and drug development professionals the technical data and field-proven insights necessary for its effective application. We will delve into its molecular structure, spectroscopic signature, synthesis, and the experimental protocols required for its characterization, grounding all claims in authoritative references.

## Introduction: The Significance of the 2-Amino-1,3,4-thiadiazole Scaffold

The 1,3,4-thiadiazole ring system is a bioisostere of pyrimidine and pyridazine, granting it access to a wide range of biological targets.<sup>[3]</sup> The addition of a 2-amino group introduces a critical hydrogen-bonding domain and a site for diverse chemical modifications, making this scaffold exceptionally valuable.<sup>[2][4]</sup> Derivatives of **2-amino-1,3,4-thiadiazole** have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.<sup>[2][3][5]</sup> A thorough understanding of the parent compound's

physicochemical properties is paramount, as these characteristics fundamentally influence the absorption, distribution, metabolism, and excretion (ADME) profiles of its derivatives, ultimately dictating their success as drug candidates.[6][7]

## Core Physicochemical Properties

The fundamental properties of **2-amino-1,3,4-thiadiazole** dictate its behavior in both chemical and biological systems. These values are critical for designing synthetic routes, developing formulations, and predicting its pharmacokinetic profile.

Property	Value	Source(s)
Molecular Formula	C <sub>2</sub> H <sub>3</sub> N <sub>3</sub> S	[8]
Molecular Weight	101.13 g/mol	[8][9]
Appearance	White to light yellow crystalline powder	[10][11]
Melting Point	188-191 °C (decomposes)	[10][12]
Water Solubility	~25 mg/mL (clear, colorless solution)	[10][12]
pKa	3.2 (Uncertain)	[10][11]
logP (Predicted)	-0.43	[13]

## Molecular Structure and Tautomerism

A critical feature of **2-amino-1,3,4-thiadiazole** is its existence in a tautomeric equilibrium between the amino and imino forms. The prevalence of each tautomer is influenced by the solvent, pH, and solid-state packing effects.[14] Computational and spectroscopic studies suggest that the amino tautomer is generally the more stable form.[15] This equilibrium is vital for its biological activity, as the different forms present distinct hydrogen bond donor/acceptor patterns for interacting with biological targets.[14][16]

Caption: Tautomeric equilibrium of **2-amino-1,3,4-thiadiazole**.

## Crystal Structure and Supramolecular Assembly

In the solid state, **2-amino-1,3,4-thiadiazole** engages in extensive intermolecular hydrogen bonding. X-ray crystallography studies reveal that the primary interactions are of the N-H···N type, forming one-dimensional chains or more complex three-dimensional networks.[\[17\]](#)[\[18\]](#) This hydrogen bonding significantly influences the compound's melting point, solubility, and crystal packing. Unlike its 5-alkyl derivatives which form 3D networks, the parent compound exhibits a denser, one-dimensional hydrogen-bonding pattern.[\[18\]](#) These non-covalent interactions, including N-H···O and potential S···O contacts in co-crystals, are crucial for crystal engineering and the design of pharmaceutical salts and co-crystals with tailored properties.[\[17\]](#)[\[19\]](#)

## Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of **2-amino-1,3,4-thiadiazole**.

- $^1\text{H}$  NMR (DMSO-d<sub>6</sub>): The proton NMR spectrum is relatively simple. It typically shows a singlet for the C5-H proton of the thiadiazole ring and a broad singlet for the -NH<sub>2</sub> protons. The exact chemical shifts can be found in spectral databases.[\[9\]](#)[\[20\]](#)
- $^{13}\text{C}$  NMR (DMSO-d<sub>6</sub>): The carbon spectrum will display two distinct signals for the two carbon atoms of the thiadiazole ring, with their chemical shifts providing insight into the electronic environment of the heterocyclic core.[\[21\]](#)
- FTIR (KBr Pellet): The infrared spectrum provides key information about the functional groups. Characteristic peaks include N-H stretching vibrations for the amino group, C=N stretching of the thiadiazole ring, and other fingerprint region absorptions unique to the heterocyclic structure.[\[22\]](#)[\[23\]](#)

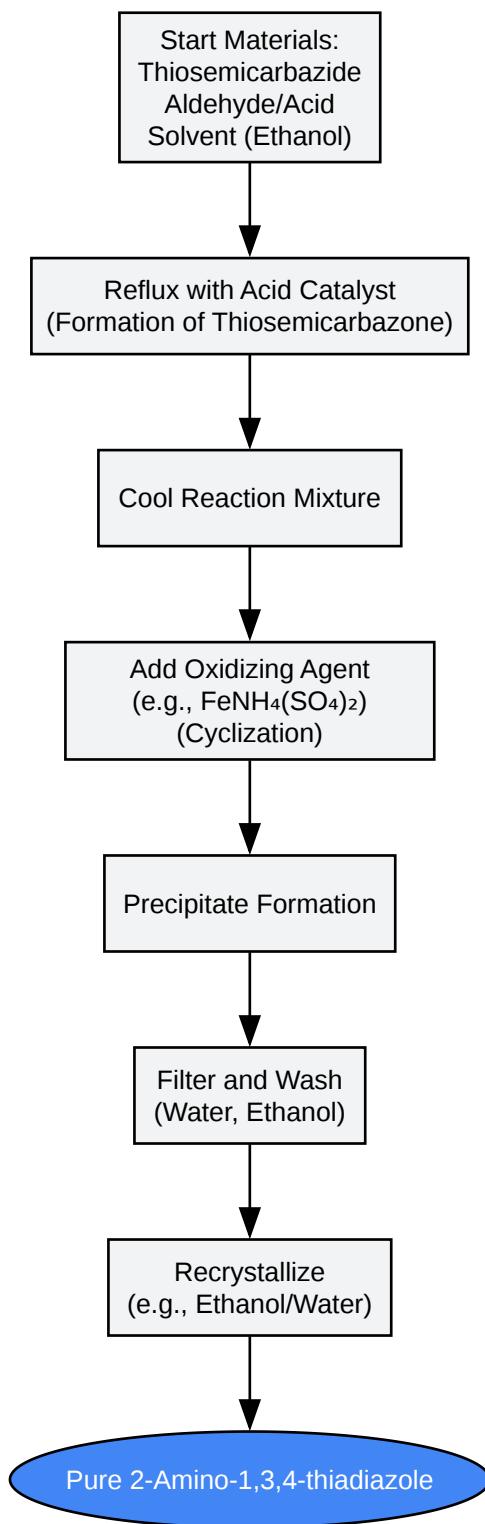
## Synthesis and Purification

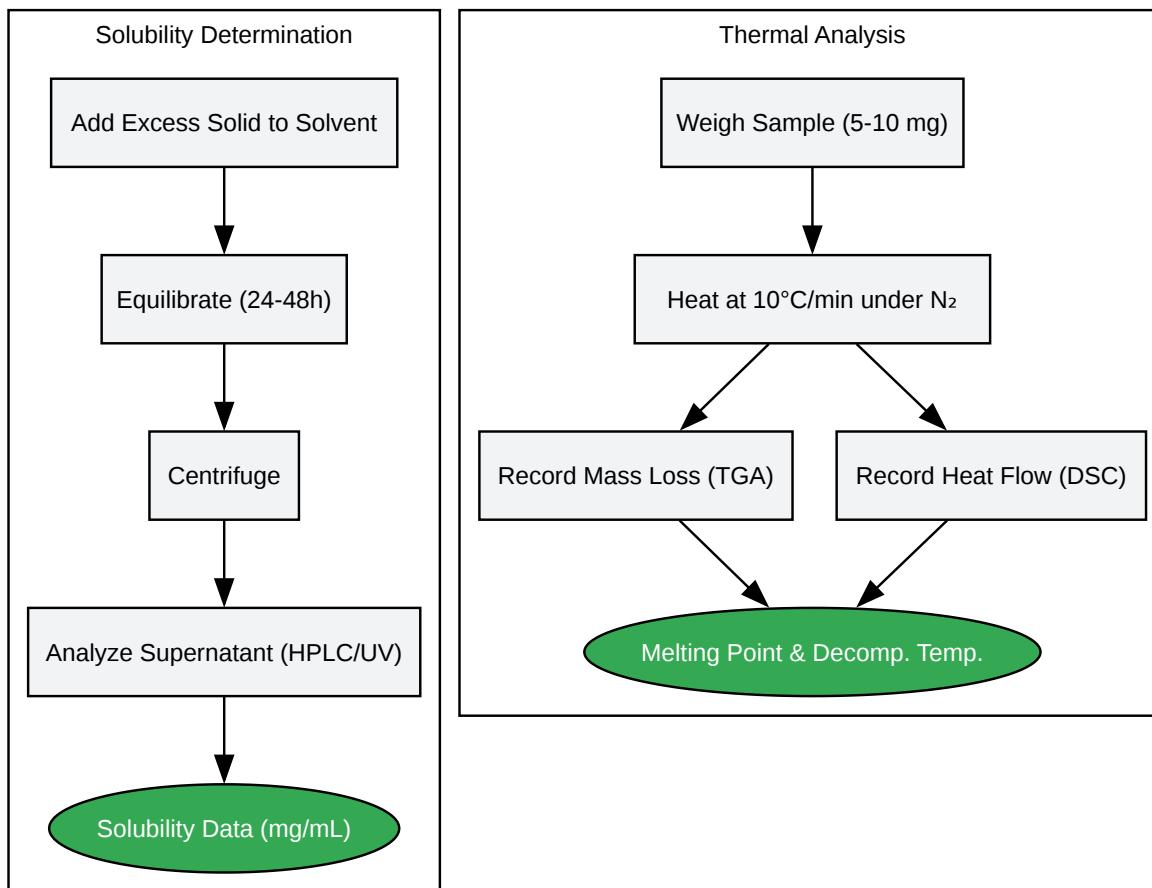
A common and reliable method for synthesizing **2-amino-1,3,4-thiadiazole** involves the oxidative cyclization of thiosemicarbazide derivatives. One established route starts from thiosemicarbazide and an appropriate acid or aldehyde, followed by a cyclization step.[\[24\]](#)[\[25\]](#)

# Experimental Protocol: Synthesis from Thiosemicarbazide

This protocol describes a general procedure for the synthesis via oxidative ring closure.

- Step 1: Formation of Thiosemicarbazone (Intermediate): Dissolve thiosemicarbazide (1 equivalent) in a suitable solvent like ethanol. Add a catalytic amount of acid (e.g., glacial acetic acid).
- Step 2: Reaction with Aldehyde/Acid: Add the desired aldehyde or carboxylic acid derivative (1 equivalent) to the solution. Reflux the mixture for several hours until the reaction is complete, monitored by Thin Layer Chromatography (TLC).
- Step 3: Oxidative Cyclization: Cool the reaction mixture. Add an oxidizing agent, such as ferric ammonium sulfate ( $\text{FeNH}_4(\text{SO}_4)_2 \cdot 12\text{H}_2\text{O}$ ), dissolved in water.[\[24\]](#)
- Step 4: Isolation: Stir the mixture for a specified time. The product will precipitate out of the solution.
- Step 5: Purification: Filter the solid precipitate, wash thoroughly with water and then ethanol to remove impurities.
- Step 6: Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or DMF/ethanol) to obtain pure **2-amino-1,3,4-thiadiazole** crystals.[\[26\]](#)





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